



Application Notes and Protocols for In Vivo Administration of Dinoprost Tromethamine

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Compound of Interest		
Compound Name:	(5R)-Dinoprost tromethamine	
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These application notes provide a comprehensive overview of the in vivo administration routes for dinoprost tromethamine, a synthetic analog of prostaglandin F2 α (PGF2 α). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflows. Dinoprost tromethamine is widely used in both veterinary and human medicine to synchronize estrous cycles, induce parturition or abortion, and treat various reproductive disorders.[1][2] Its primary mechanism of action is the stimulation of myometrial contractions and luteolysis through its binding to the prostaglandin F2 α receptor (FP receptor).[2]

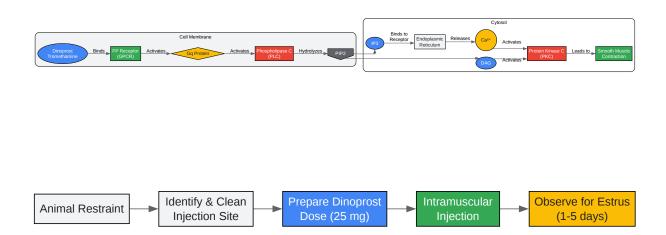
Signaling Pathway of Dinoprost Tromethamine

Dinoprost tromethamine exerts its physiological effects by activating the Prostaglandin $F2\alpha$ receptor (FP), a G-protein coupled receptor (GPCR). The binding of dinoprost tromethamine to the FP receptor initiates a signaling cascade that leads to smooth muscle contraction and luteolysis.

The primary signaling pathway involves the activation of the Gq alpha subunit of the G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with



DAG, activate protein kinase C (PKC).[3][4][5][6] This cascade ultimately leads to the phosphorylation of downstream targets that regulate smooth muscle contraction.[3][4]



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